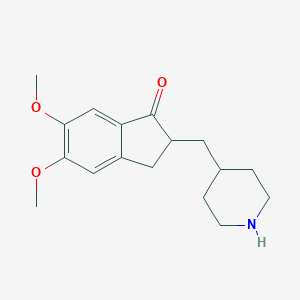

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

Vue d'ensemble

Description

Il s'agit d'une sapogénine de terpène tétracyclique de type dammarane trouvée dans le ginseng (Panax ginseng) et le notoginseng (Panax pseudoginseng) . Ce composé est un aglycone des ginsénosides, qui sont les principaux composants actifs du ginseng, connus pour leurs divers effets pharmacologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le protopanaxadiol peut être synthétisé par biotransformation des ginsénosides. Une méthode implique l'utilisation de Saccharomyces cerevisiae modifiées métaboliquement, où les gènes codant pour les enzymes de la biosynthèse du protopanaxadiol sont introduits et exprimés . Cette méthode implique une ingénierie modulaire et un ajustement précis de l'expression des gènes pour améliorer le rendement de la production.

Méthodes de production industrielle : La production industrielle de protopanaxadiol implique souvent l'extraction des racines de ginseng, suivie de procédés de purification. Une autre méthode innovante consiste à utiliser la mélasse de canne à sucre comme substrat pour la production de protopanaxadiol par des souches de levures modifiées . Cette approche est rentable et durable, ce qui la rend adaptée à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : Le protopanaxadiol subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut convertir le protopanaxadiol en d'autres dérivés ayant des propriétés pharmacologiques différentes.

Réduction : Le protopanaxadiol peut être réduit pour former différentes sapogénines.

Substitution : Des groupes chimiques peuvent être substitués sur la molécule de protopanaxadiol pour créer de nouveaux composés aux propriétés uniques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers ginsénosides et leurs dérivés, qui ont des activités pharmacologiques distinctes .

4. Applications de la recherche scientifique

Le protopanaxadiol a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse de divers ginsénosides.

Biologie : Des études ont montré ses effets sur les processus cellulaires, notamment la prolifération cellulaire et l'apoptose.

Médecine : Le protopanaxadiol présente des propriétés anticancéreuses, anti-inflammatoires et neuroprotectrices.

Industrie : Il est utilisé dans la production de compléments alimentaires et de produits pharmaceutiques en raison de ses propriétés bioactives.

5. Mécanisme d'action

Le protopanaxadiol exerce ses effets par le biais de diverses cibles moléculaires et voies :

Liaison aux récepteurs : Il se lie aux récepteurs des glucocorticoïdes et des œstrogènes bêta, influençant les réponses cellulaires.

Voies impliquées : Il régule la voie PTX3/MAPK/ERK1/2, qui est impliquée dans la prolifération cellulaire et l'inflammation.

Composés similaires :

Protopanaxatriol : Un autre aglycone de ginsénoside aux propriétés pharmacologiques similaires.

Ginsénoside Rb1, Rb2, Rb3 : Ce sont des glycosides de protopanaxadiol avec des fractions de sucre supplémentaires.

Unicité : Le protopanaxadiol est unique en raison de sa liaison spécifique aux récepteurs des glucocorticoïdes et des œstrogènes bêta, et de sa capacité à réguler plusieurs voies cellulaires. Ses divers effets pharmacologiques en font un composé précieux pour la recherche et les applications thérapeutiques.

Applications De Recherche Scientifique

Protopanaxadiol has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various ginsenosides.

Biology: Studies have shown its effects on cellular processes, including cell proliferation and apoptosis.

Medicine: Protopanaxadiol exhibits anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry: It is used in the production of health supplements and pharmaceuticals due to its bioactive properties.

Mécanisme D'action

Protopanaxadiol exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Protopanaxatriol: Another ginsenoside aglycone with similar pharmacological properties.

Ginsenoside Rb1, Rb2, Rb3: These are glycosides of protopanaxadiol with additional sugar moieties.

Uniqueness: Protopanaxadiol is unique due to its specific binding to glucocorticoid and estrogen beta receptors, and its ability to regulate multiple cellular pathways. Its diverse pharmacological effects make it a valuable compound for research and therapeutic applications.

Activité Biologique

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one, also known by its CAS number 120014-30-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article outlines the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO3 |

| Molecular Weight | 289.37 g/mol |

| CAS Number | 120014-30-4 |

| Purity | ≥ 93% |

| Storage Conditions | Keep in a dark place at 2-8°C |

Biological Activity Overview

This compound is primarily recognized as a metabolite of donepezil , a drug used in the treatment of Alzheimer's disease. Its structural similarity to donepezil suggests it may exhibit similar pharmacological properties, particularly in terms of acetylcholinesterase (AChE) inhibition .

The primary mechanism of action for this compound involves the inhibition of AChE, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound can enhance cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficit such as Alzheimer's disease.

Acetylcholinesterase Inhibition

Recent studies have evaluated the AChE inhibitory activity of various derivatives of this compound. The findings indicate that certain derivatives demonstrate significant AChE inhibition:

| Compound ID | AChE Inhibition (%) | Notes |

|---|---|---|

| 17f | 75 | Most active among carboxamides |

| 17i | 70 | High potency |

| 17j | 68 | Notable activity |

| 19a | 80 | Most active thiourea |

| 19b | 78 | Strong AChE inhibitor |

These results were obtained using Ellman’s spectrophotometric method to quantify enzyme activity .

Neuroprotective Effects

In addition to AChE inhibition, some studies have suggested that this compound may possess neuroprotective properties. For instance, it has been shown to reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases beyond Alzheimer's.

Case Studies

- Alzheimer's Disease Model : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by maze tests and memory retention tasks. The underlying mechanism was attributed to enhanced cholinergic signaling due to AChE inhibition.

- Neuroprotection Against Oxidative Stress : In vitro studies demonstrated that this compound reduced cell death in SH-SY5Y neuroblastoma cells subjected to oxidative stress. The protective effect was linked to the modulation of antioxidant enzyme activities .

Propriétés

IUPAC Name |

5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h9-11,13,18H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBZORAISITZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923182 | |

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.065 mg/mL | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120014-30-4, 56-36-0 | |

| Record name | 4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120014-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desbenzyl donepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESBENZYL DONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D84X9FAD1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84.7 °C | |

| Record name | Donepezil metabolite M4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.